molecular formula C6H10N4O5 B13405165 1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea CAS No. 951626-21-4

1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea

Cat. No.: B13405165
CAS No.: 951626-21-4
M. Wt: 218.17 g/mol
InChI Key: NWTJKPIGLNSSTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea typically involves the reaction of allantoin with formaldehyde and sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which eventually yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the careful addition of reactants, temperature control, and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea involves the slow release of formaldehyde, which acts as an antimicrobial agent. Formaldehyde disrupts the cell membranes of microorganisms, leading to their death. The compound’s ability to release formaldehyde over time ensures prolonged antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea is unique due to its specific chemical structure, which allows for a controlled release of formaldehyde. This controlled release mechanism ensures effective preservation over an extended period, making it a preferred choice in many formulations .

Properties

CAS No.

951626-21-4

Molecular Formula

C6H10N4O5

Molecular Weight

218.17 g/mol

IUPAC Name

1-(2,5-dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea

InChI

InChI=1S/C6H10N4O5/c11-1-7-6(15)10(2-12)3-4(13)9-5(14)8-3/h3,11-12H,1-2H2,(H,7,15)(H2,8,9,13,14)

InChI Key

NWTJKPIGLNSSTB-UHFFFAOYSA-N

Canonical SMILES

C(NC(=O)N(CO)C1C(=O)NC(=O)N1)O

Origin of Product

United States

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